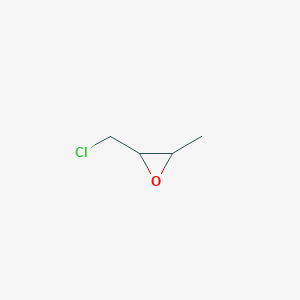

2-(Chloromethyl)-3-methyloxirane

Descripción general

Descripción

It is a colorless liquid with a chloroform-like odor and is widely used in the production of epoxy resins and other chemical intermediates . The compound is known for its bifunctional nature, containing both an epoxide and a chloromethyl group, which makes it a versatile reagent in organic synthesis .

Métodos De Preparación

2-(Chloromethyl)-3-methyloxirane can be synthesized through several methods. One common industrial method involves the epoxidation of allyl chloride using hydrogen peroxide or peracetic acid as the oxidizing agent . Another method is the chlorohydrin process, where glycerol is treated with hydrochloric acid to produce the compound . The reaction conditions typically involve temperatures ranging from 50 to 100°C and the use of catalysts such as zinc chloride or sulfuric acid .

Análisis De Reacciones Químicas

2-(Chloromethyl)-3-methyloxirane undergoes a variety of chemical reactions due to its reactive epoxide and chloromethyl groups. Some of the common reactions include:

Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.

Epoxide Ring-Opening: The epoxide ring can be opened by nucleophiles under acidic or basic conditions, resulting in the formation of diols, halohydrins, or other functionalized compounds.

Oxidation and Reduction: The compound can be oxidized to form glycidol or reduced to form 3-chloropropanol.

Aplicaciones Científicas De Investigación

Chemistry Applications

Organic Synthesis:

- Building Block: 2-(Chloromethyl)-3-methyloxirane serves as a crucial intermediate in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. Its epoxide functionality allows for diverse chemical transformations, enabling the creation of complex molecules.

- Reactivity: The presence of both the epoxide and chloromethyl groups facilitates nucleophilic reactions, making it valuable for creating covalent bonds with various substrates in organic synthesis .

Biological Applications

Biomolecule Modification:

- Protein and Nucleic Acid Studies: This compound is used to modify biomolecules to study their structure and function. The reactivity of the epoxide ring allows for specific modifications that can alter biological activities or properties .

- Toxicological Studies: While not extensively documented, similar epoxides are known for their mutagenic and carcinogenic properties due to their ability to react with nucleophilic sites in biological molecules such as DNA. This aspect necessitates caution when handling the compound.

Medical Applications

Pharmaceutical Development:

- Active Pharmaceutical Ingredients: this compound is utilized in synthesizing active pharmaceutical ingredients (APIs). Its ability to form stable intermediates makes it suitable for producing drugs with specific therapeutic effects .

- Drug Delivery Systems: The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the stability and efficacy of pharmaceutical formulations.

Industrial Applications

Epoxy Resin Production:

- Coatings and Adhesives: The primary industrial application of this compound is in the production of epoxy resins. These resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance .

- Composite Materials: Epoxy resins derived from this compound are essential in manufacturing high-performance composite materials used in aerospace, automotive, and construction industries.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-3-methyloxirane involves its ability to react with nucleophiles due to the presence of the epoxide and chloromethyl groups. The epoxide ring can be opened by nucleophilic attack, leading to the formation of covalent bonds with various biomolecules . This reactivity is exploited in the modification of proteins and nucleic acids, where the compound can form cross-links or introduce functional groups .

Comparación Con Compuestos Similares

2-(Chloromethyl)-3-methyloxirane can be compared with other similar compounds such as:

Epichlorohydrin: Another name for this compound, used interchangeably.

Glycidol: A related compound with an epoxide group but without the chloromethyl group.

3-Chloropropanol: A reduction product of this compound, lacking the epoxide group.

The uniqueness of this compound lies in its bifunctional nature, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2-(Chloromethyl)-3-methyloxirane, also known as chloromethyl glycidyl ether, is an epoxide compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

- Chemical Formula : CHClO

- CAS Number : 7530-05-4

- Molecular Weight : 134.58 g/mol

This compound is characterized by a three-membered epoxide ring, which is reactive and can participate in various chemical reactions such as nucleophilic substitutions and ring-opening reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

- Fungal Activity : It has also demonstrated antifungal properties against common fungal strains, suggesting potential applications in treating fungal infections.

Cytotoxicity and Anticancer Potential

The compound has been investigated for its cytotoxic effects on cancer cells:

- Mechanism of Action : The cytotoxicity is believed to be mediated through the formation of DNA adducts, leading to apoptosis in cancer cells. This mechanism highlights its potential as a chemotherapeutic agent.

- Case Studies : In vitro studies have shown that this compound can induce cell death in various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | |

| HT-29 (Colon) | 20 | |

| HeLa (Cervical) | 10 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : The epoxide ring can undergo nucleophilic attack by cellular nucleophiles (e.g., thiols), leading to the formation of stable adducts.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.

Safety and Toxicology

While this compound shows promise for therapeutic applications, it is essential to consider its toxicity:

- Acute Toxicity : Animal studies indicate low acute toxicity through various exposure routes; however, it can cause skin irritation and sensitization.

- Genotoxicity : Data from mutagenicity assays suggest that the compound may have genotoxic effects, warranting further investigation into its safety profile.

Application in Research and Industry

Due to its unique properties, this compound is being explored for various applications:

- Pharmaceutical Development : Its potential as an anticancer agent is under investigation, with ongoing research aimed at optimizing its efficacy and safety.

- Material Science : The compound is utilized in synthesizing epoxy resins and coatings due to its reactivity and durability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(chloromethyl)-3-methyloxirane, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Epoxide synthesis typically involves halohydrin cyclization or epoxidation of alkenes. For this compound, chloromethyl-substituted alkenes (e.g., 3-chloropropene derivatives) can undergo epoxidation using peracids like m-CPBA in dichloromethane at 0–5°C to minimize side reactions . Stereoselectivity is influenced by steric effects; bulky substituents on the alkene favor trans-epoxide formation. Characterization via H NMR (δ 3.2–3.6 ppm for oxirane protons) and IR spectroscopy (C-O-C stretching at ~1250 cm) is critical .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

- Safety Protocols : Use JIS T 8152-certified gas masks and chemical-resistant gloves (JIS T 8116) due to its volatility and potential for skin/eye irritation . Work under fume hoods with negative pressure, and avoid contact with strong bases (e.g., NaOH) to prevent ring-opening reactions generating toxic byproducts like chlorinated alcohols .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Analytical Workflow :

- GC-MS : Resolve impurities using polar columns (e.g., DB-WAX) with splitless injection (detection limit ~0.1 µg/mL) .

- IR Spectroscopy : Confirm the oxirane ring via asymmetric C-O-C stretching at 1245–1270 cm and C-Cl stretching at 650–750 cm .

- NMR : C NMR peaks at δ 45–55 ppm (oxirane carbons) and δ 35–40 ppm (chloromethyl carbon) are diagnostic .

Advanced Research Questions

Q. How does this compound react in environmental matrices, and what are its degradation pathways?

- Environmental Fate : Under aqueous conditions, hydrolysis dominates, forming 3-chloro-2-methyl-1,2-propanediol (half-life ~48 hrs at pH 7). In the atmosphere, reaction with hydroxyl radicals (kOH ~1.2 × 10 cm/molecule/sec) generates chlorinated carbonyl compounds . Advanced oxidation processes (e.g., UV/HO) degrade it into non-toxic carboxylic acids (e.g., chloroacetic acid) .

Q. What computational methods predict the reactivity of this compound in nucleophilic ring-opening reactions?

- Computational Strategy :

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for nucleophilic attack (e.g., by amines or thiols). The chloromethyl group lowers the activation energy (~15 kcal/mol) compared to unsubstituted oxiranes due to inductive effects .

- MD Simulations : Predict solvent effects (e.g., acetonitrile vs. water) on reaction kinetics using GROMACS with OPLS-AA force fields .

Q. How do structural analogs (e.g., 2-(chloromethyl)-1,2-epoxybutane) compare in regioselectivity during copolymerization?

- Comparative Analysis :

- Copolymerization with Ethylene Oxide : this compound exhibits lower reactivity ratios (r = 0.3, r = 1.7) due to steric hindrance from the methyl group. Side-chain chlorination increases thermal stability (T ~75°C vs. 45°C for unsubstituted analogs) .

- Mechanistic Insights : Use MALDI-TOF to analyze chain-end groups and confirm alternating vs. block copolymer structures .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

- Data Reconciliation :

- IR Discrepancies : Older studies report C-O-C stretching at 1250 cm , while newer work suggests 1270 cm due to improved spectrometer resolution. Validate using NIST reference spectra (IR Standard 946) .

- NMR Variability : Solvent-induced shifts (e.g., CDCl vs. DMSO-d) alter oxirane proton signals by ±0.2 ppm. Internal standards (e.g., TMS) and controlled temperature (25°C) mitigate this .

Propiedades

IUPAC Name |

2-(chloromethyl)-3-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTOSBCMFDNOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-05-4 | |

| Record name | 1-Chloro-2,3-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.